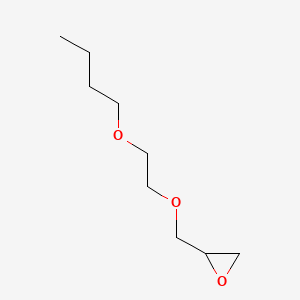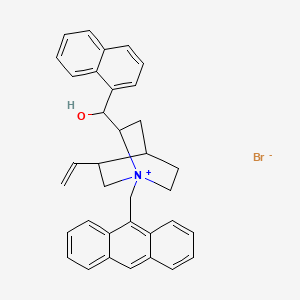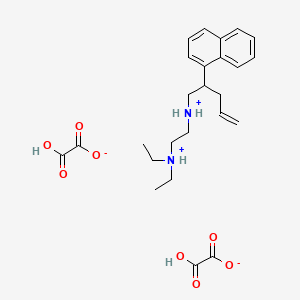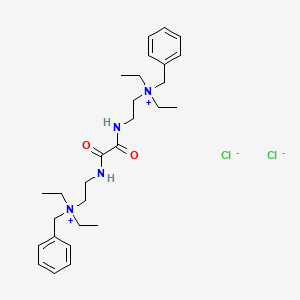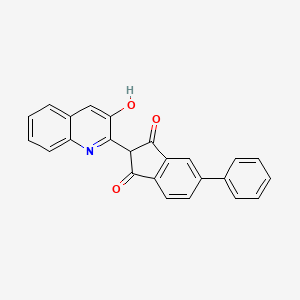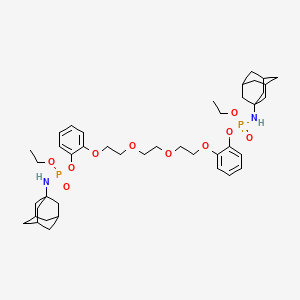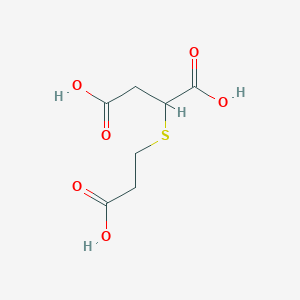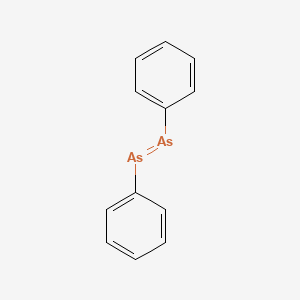
Arsenobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenobenzene is an organoarsenic compound with the chemical formula (C_6H_5As) It consists of a benzene ring bonded to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arsenobenzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound often involves the controlled reduction of arsenic compounds in the presence of aromatic hydrocarbons. This process may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Arsenobenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides.
Reduction: Reduction of this compound can lead to the formation of arsine derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds; often requires a catalyst or specific temperature conditions.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Arsine derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Historically, arsenobenzene compounds were used in the treatment of diseases such as syphilis and trypanosomiasis.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of arsenobenzene involves its interaction with cellular components, particularly those containing thiol groups. This compound can bind to these groups, disrupting normal cellular functions. This interaction is crucial for its antimicrobial and anticancer properties. The compound can also interfere with enzyme activity, leading to the inhibition of critical metabolic pathways .
Comparaison Avec Des Composés Similaires
Phosphorobenzene: Similar structure but contains phosphorus instead of arsenic. It exhibits different reactivity and applications.
Stibine: Contains antimony instead of arsenic. Used in different industrial applications due to its distinct chemical properties.
Bismuthine: Contains bismuth. Known for its use in pharmaceuticals and cosmetics.
Uniqueness of Arsenobenzene: this compound’s unique combination of reactivity and stability makes it distinct from other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions highlights its versatility. Additionally, its historical and ongoing use in medicine underscores its significance in scientific research .
Propriétés
Numéro CAS |
4519-32-8 |
|---|---|
Formule moléculaire |
C12H10As2 |
Poids moléculaire |
304.05 g/mol |
Nom IUPAC |
phenyl(phenylarsanylidene)arsane |
InChI |
InChI=1S/C12H10As2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
AWYSLGMLVOSVIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As]=[As]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


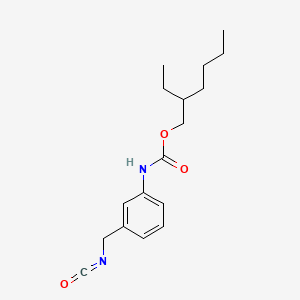
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
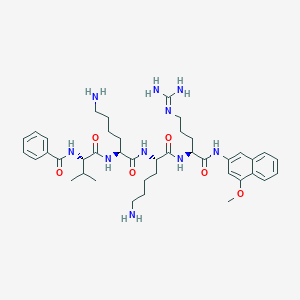

![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

